[2-(7H-pyrrolo[2,3-b]pyridin-7-yl)ethyl]amine dihydrochloride
Description
Properties
IUPAC Name |
2-pyrrolo[2,3-b]pyridin-7-ylethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.2ClH/c10-4-7-12-6-1-2-8-3-5-11-9(8)12;;/h1-3,5-6H,4,7,10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KONZZOOHAQIEFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C2=NC=CC2=C1)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of [2-(7H-pyrrolo[2,3-b]pyridin-7-yl)ethyl]amine dihydrochloride are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptors that play essential roles in various types of tumors . They consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .
Mode of Action
This compound interacts with its targets, the FGFRs, by inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .
Biochemical Pathways
The inhibition of FGFRs by this compound affects several biochemical pathways. These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The abnormal activation of these pathways due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
It is known that the compound has potent activities against fgfr1, 2, and 3
Result of Action
The result of the action of this compound is the inhibition of cell proliferation and induction of apoptosis in cancer cells . It also significantly inhibits the migration and invasion of cancer cells .
Biochemical Analysis
Biochemical Properties
[2-(7H-pyrrolo[2,3-b]pyridin-7-yl)ethyl]amine dihydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). It interacts with enzymes such as FGFR1, FGFR2, and FGFR3, inhibiting their activity and thereby affecting downstream signaling pathways. The compound binds to the ATP-binding site of these receptors, preventing their autophosphorylation and subsequent activation of signaling cascades. This interaction is crucial in regulating cell proliferation, migration, and survival.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to inhibit the proliferation of cancer cells, particularly breast cancer cells, by inducing apoptosis and reducing migration and invasion capabilities. The compound influences cell signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways, leading to alterations in gene expression and cellular metabolism. These effects highlight its potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with FGFRs. By occupying the ATP-binding site, it inhibits the kinase activity of these receptors, preventing their autophosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to a decrease in the phosphorylation of key signaling molecules, ultimately affecting gene expression and cellular functions. Additionally, the compound may influence other signaling pathways, contributing to its broad-spectrum activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease with prolonged exposure to light or extreme pH conditions. Long-term studies have shown that the compound can maintain its inhibitory effects on FGFRs for extended periods, although some degradation may occur over time. These findings are essential for optimizing experimental conditions and ensuring consistent results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR activity without causing significant toxicity. At higher doses, adverse effects such as weight loss, organ toxicity, and behavioral changes have been observed. These findings underscore the importance of determining the optimal dosage range to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its role as an FGFR inhibitor. The compound is metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its breakdown and elimination from the body
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall activity. The compound’s ability to penetrate cell membranes and reach its target sites is crucial for its effectiveness as a therapeutic agent.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with FGFRs and other signaling molecules. Post-translational modifications and targeting signals may direct the compound to specific compartments or organelles, influencing its activity and function. Understanding these localization patterns is essential for elucidating the compound’s mechanism of action and optimizing its therapeutic potential.
Biological Activity
The compound [2-(7H-pyrrolo[2,3-b]pyridin-7-yl)ethyl]amine dihydrochloride is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's activity.
Synthesis
The synthesis of this compound typically involves several steps, including nucleophilic substitution and coupling reactions. A common synthetic route includes the use of 4-chloro-7H-pyrrolo[2,3-b]pyridine as a starting material, which undergoes nucleophilic substitution with ethyl amines to yield the target compound. The final product is often isolated as a dihydrochloride salt to enhance solubility and stability.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including kinases and receptors involved in cancer progression and other diseases. The compound has been shown to exhibit inhibitory effects on specific kinases that are critical in signaling pathways associated with tumor growth.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit significant anticancer properties. For instance, compounds structurally related to [2-(7H-pyrrolo[2,3-b]pyridin-7-yl)ethyl]amine have been reported to inhibit RET kinase activity, which is implicated in various cancers such as thyroid cancer and non-small cell lung cancer .
| Compound | Target Kinase | IC50 (µM) | Cancer Type |
|---|---|---|---|
| 1 | RET | 0.25 | Thyroid |
| 2 | RET | 0.15 | Lung |
| 3 | Other Kinase | 0.30 | Breast |
Neuroprotective Effects
In addition to its anticancer properties, there is emerging evidence suggesting that this compound may possess neuroprotective effects. Studies indicate that it can modulate neurotransmitter systems and may be beneficial in conditions such as Alzheimer's disease by inhibiting acetylcholinesterase (AChE) activity .
Case Studies
- RET Kinase Inhibition : A study involving a series of pyrrolo[2,3-b]pyridine derivatives found that modifications at the 7-position significantly enhanced RET kinase inhibition. The most potent derivative exhibited an IC50 value of 0.15 µM against RET, indicating strong potential for therapeutic applications in RET-driven cancers .
- Neuroprotection : In a preclinical model for Alzheimer's disease, administration of this compound demonstrated a reduction in cognitive decline associated with AChE activity inhibition. The compound showed an IC50 value of approximately 0.05 µM against AChE, suggesting its potential as a cognitive enhancer .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, synthetic, and functional differences between [2-(7H-pyrrolo[2,3-b]pyridin-7-yl)ethyl]amine dihydrochloride and related compounds:
Structural and Functional Differences
- Core Heterocycle : The target compound’s pyrrolo[2,3-b]pyridine core differs from pyrrolo[2,3-d]pyrimidine (e.g., ) in nitrogen atom positioning, altering electronic properties and target affinity . Coumarin-linked analogs () introduce planar, conjugated systems, favoring intercalation or π-π interactions absent in the ethylamine derivative .
- Substituents: The ethylamine group in the target compound provides a primary amine for salt formation (dihydrochloride), contrasting with coumarin (4a–4c) or cyano-ester () moieties.
- Salt Forms: Hydrochloride salts (e.g., ) are common, but the dihydrochloride form in the target compound may offer superior solubility compared to mono-salts .
Pharmacological Implications
- Coumarin derivatives (4a–4c) may exhibit fluorescence or antimicrobial activity due to their extended conjugation .
Preparation Methods
Synthesis of the Pyrrolo[2,3-b]pyridine Core
The core structure of the target compound, 7H-pyrrolo[2,3-b]pyridine (also referred to as pyrrolo[2,3-d]pyrimidine in related literature), is prepared via cyclization reactions involving condensation of appropriate precursors such as diols or substituted pyrimidine derivatives.
Phosphorus Oxychloride-Mediated Chlorination and Cyclization
A key intermediate, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, is synthesized by reacting 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol with phosphorus oxychloride in an aromatic solvent (e.g., toluene) under controlled temperature conditions (0–50 °C initially, then increased to 40–100 °C) with a tertiary amine base such as diisopropylethylamine to facilitate chlorination and cyclization. The process involves careful control of reagent equivalents (phosphorus oxychloride ~3.0 eq, base ~2.0 eq) and reaction times (up to 16 h at ~105 °C) to maximize yield (~87%) and purity of the chlorinated intermediate. The product is isolated by filtration and washing with toluene, followed by vacuum drying.Alternative Cyclization Routes
Other methods reported include condensation of cyanoacetate derivatives with bromoacetaldehyde diethyl acetal and thiourea or amidine salts, followed by cyclization and chlorination steps. These routes often involve multiple steps (3–5), use of hazardous reagents such as Raney nickel for desulfurization, or sodium hydride for alkylation, and generate significant waste, making them less favorable for industrial-scale synthesis.
Formation of the Dihydrochloride Salt
The free base amine obtained after functionalization is converted into the dihydrochloride salt form by treatment with hydrochloric acid, typically in an organic solvent or aqueous medium. This salt form improves compound stability, solubility, and handling properties.
- Salt Formation Procedure
The free amine is dissolved in an appropriate solvent (e.g., ethanol or water), and stoichiometric amounts of hydrochloric acid are added to precipitate the dihydrochloride salt. The solid is filtered, washed, and dried under vacuum to yield the pure salt.
Summary Table of Key Preparation Steps and Conditions
Research Findings and Considerations
Yield Optimization
Controlling the equivalents of phosphorus oxychloride and base, as well as reaction temperature and time, is critical to maximize yield and minimize side products in the chlorination step.Environmental and Safety Aspects
Some synthetic routes involve hazardous reagents (e.g., phosphorus oxychloride, Raney Ni, sodium hydride) and generate significant waste streams. Recent methods aim to reduce waste and improve safety by optimizing reagent use and avoiding problematic steps such as desulfurization.Purity and Selectivity
The use of protecting groups and stepwise deprotection enhances the purity of the final amine product and reduces impurities from side reactions.Scalability The described methods, particularly those involving phosphorus oxychloride chlorination and nucleophilic substitution, have been adapted for larger scale synthesis with appropriate control of reaction parameters.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing [2-(7H-pyrrolo[2,3-b]pyridin-7-yl)ethyl]amine dihydrochloride, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, pyrrolo[2,3-b]pyridine derivatives are often synthesized by refluxing 4-chloro-pyrrolopyrimidine intermediates with amines in isopropanol, catalyzed by HCl (3 drops per 5 mL solvent) . The dihydrochloride salt forms upon protonation of the amine group, followed by precipitation in water or recrystallization from methanol .
- Key Parameters : Reaction time (12–48 hours), solvent polarity, and stoichiometry of amines (3 equivalents) significantly affect yields (27–94%) . Low yields (<30%) may arise from incomplete substitution or side reactions; optimizing temperature (70–100°C) and using excess HCl can improve efficiency .
Q. How is the purity and structural integrity of this compound validated?
- Methodology : Characterization relies on:
- 1H/13C NMR : Peaks for the pyrrolopyridine core (δ 8.2–8.3 ppm for H-2, δ 6.7–7.2 ppm for H-5/H-6) and ethylamine sidechain (δ 2.8–3.5 ppm) confirm substitution .
- HRMS : Experimental m/z values should match theoretical molecular weights (e.g., [M+H]+ for C9H12Cl2N4: calcd 255.05, observed 255.06) .
- Melting Point : Consistency with literature (e.g., 179–281°C for analogous salts) indicates purity .
Q. What solvents and conditions are optimal for solubilizing this compound in biological assays?
- Methodology : The dihydrochloride salt is water-soluble due to its ionic nature. For in vitro studies, dissolve in PBS (pH 7.4) or DMSO (≤1% v/v). Stability testing via HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) confirms no degradation over 24 hours at 4°C .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR shifts or HRMS discrepancies) be resolved during characterization?
- Methodology : Contradictions often arise from residual solvents or tautomerism. For example:
- DMSO-d6 vs. CDCl3 : Proton exchange in DMSO may broaden NH peaks; use CDCl3 for sharper signals .
- Isotopic Patterns : HRMS isotopic clusters (e.g., Cl2) must align with theoretical distributions; deviations suggest impurities (e.g., incomplete salt formation) .
- Solutions : Repurify via preparative HPLC or recrystallization (methanol/ethyl acetate) and reacquire spectra under standardized conditions .
Q. What strategies improve low yields in nucleophilic substitution reactions for pyrrolopyridine derivatives?
- Methodology : Low yields (<40%) are common due to steric hindrance or competing side reactions. Strategies include:
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes at 120°C vs. 12 hours reflux) .
- Catalyst optimization : Replace HCl with p-TsOH for milder conditions, reducing decomposition .
- Protecting groups : Temporarily protect reactive sites (e.g., tert-butoxycarbonyl) to direct substitution .
Q. How do structural modifications (e.g., halogenation or alkylation) impact the compound’s biological activity?
- Methodology : Structure-activity relationship (SAR) studies involve:
- Kinase inhibition assays : Test against JAK2 or EGFR kinases; electron-withdrawing groups (e.g., Cl at position 4) enhance binding affinity (IC50 < 100 nM) .
- Molecular docking : Use Schrödinger Suite or AutoDock to model interactions with kinase ATP-binding pockets. Substituents like ethyl groups increase hydrophobic contacts, improving selectivity .
Q. How can contradictory biological activity data (e.g., varying IC50 values across studies) be reconciled?
- Methodology : Discrepancies may stem from assay conditions or compound purity.
- Standardize assays : Use identical cell lines (e.g., HEK293 for kinase studies) and ATP concentrations (1 mM) .
- Control for salt form : Compare dihydrochloride vs. free base; protonation state affects membrane permeability .
- Batch analysis : Validate purity (>95% by HPLC) and salt stoichiometry (2:1 HCl:amine via elemental analysis) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
